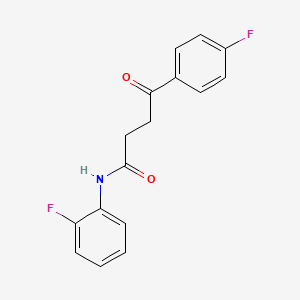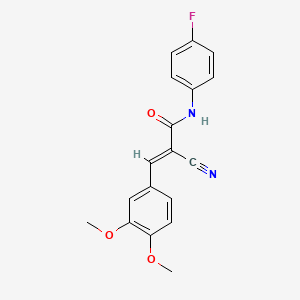![molecular formula C17H14N2O3S B5873757 N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, and its inhibition has shown promising results in the treatment of B cell malignancies.
Mécanisme D'action
BTK is a key component of the B cell receptor (BCR) signaling pathway, which is crucial for B cell development and activation. Upon activation of the BCR, BTK is recruited to the membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking BCR signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit growth of B cells in vitro and in vivo. It has also been shown to inhibit activation of downstream signaling pathways such as AKT, ERK, and NF-κB. In preclinical studies, this compound has demonstrated efficacy against various B cell malignancies, including CLL, MCL, and DLBCL.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties and can be administered orally. One limitation is that it may not be effective in patients with mutations in the BTK gene or downstream signaling pathways. Additionally, further studies are needed to determine the optimal dosing and duration of treatment.
Orientations Futures
For N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide include clinical trials to evaluate its safety and efficacy in B cell malignancies, as well as combination therapy with other targeted agents or immunotherapies. It may also have potential applications in other B cell-mediated diseases such as autoimmune disorders. Further studies are needed to elucidate the mechanism of action and identify biomarkers of response to this compound.
Méthodes De Synthèse
N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide was synthesized by a multi-step process involving the coupling of 4-methyl-2-nitroaniline with 2-thienyl isocyanate, followed by reduction of the nitro group to an amine and subsequent coupling with 2-furoic acid chloride. The final product was obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B cells.
Propriétés
IUPAC Name |
N-[4-methyl-2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11-6-7-12(18-16(20)14-4-2-8-22-14)13(10-11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHNOADKFMZYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)



![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)
![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)
![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)


